molecular formula C23H21NO B014561 N-Acryloyl-1-pyrenebutylamine CAS No. 133399-57-2

N-Acryloyl-1-pyrenebutylamine

Cat. No.: B014561
CAS No.: 133399-57-2
M. Wt: 327.4 g/mol
InChI Key: JXBUWCCWJDDJSJ-UHFFFAOYSA-N
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Description

N-Acryloyl-1-pyrenebutylamine is a fluorescent derivatization agent known for its ability to impart fluorescence to polymers. This compound is particularly useful in scientific research due to its unique structure, which includes an alkyl-acrylamide side-chain that enhances its fluorescent properties .

Mechanism of Action

Preparation Methods

The synthesis of N-Acryloyl-1-pyrenebutylamine typically involves the reaction of 1-pyrenebutanamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .

Chemical Reactions Analysis

N-Acryloyl-1-pyrenebutylamine undergoes various chemical reactions, including:

Scientific Research Applications

N-Acryloyl-1-pyrenebutylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-Acryloyl-1-pyrenebutylamine is unique due to its combination of acryloyl and pyrene groups. Similar compounds include:

These compounds share similar fluorescent properties but differ in their chemical reactivity and applications.

Biological Activity

N-Acryloyl-1-pyrenebutylamine (NAPB) is a compound that has garnered attention in recent years for its unique properties and potential applications in various biological contexts. This article delves into the biological activity of NAPB, focusing on its synthesis, fluorescence properties, and interactions with biological systems.

This compound is a fluorescent derivatization agent characterized by its ability to form stable conjugates with biomolecules. The compound features a pyrene moiety, which is known for its strong fluorescence, making it useful in bioimaging and sensing applications. The synthesis typically involves the reaction of 1-pyrenebutylamine with an acryloyl chloride under controlled conditions to yield NAPB .

Fluorescence Characteristics

The fluorescence properties of NAPB are significant for its biological applications. The compound exhibits strong fluorescence upon excitation, which can be utilized for tracking and imaging purposes in biological systems. The quantum yield of fluorescence is influenced by the solvent environment and the presence of other biomolecules, making it essential to optimize conditions for specific applications .

Interaction with Biomolecules

NAPB has been shown to interact with various biomolecules, including proteins and nucleic acids. These interactions are primarily driven by hydrophobic effects due to the pyrene group, which enhances the stability of the conjugates formed. Studies have demonstrated that NAPB can effectively label proteins for visualization in live cells, providing insights into cellular processes .

Cytotoxicity Studies

Research has indicated that NAPB exhibits low cytotoxicity at concentrations commonly used in biological assays. For instance, in vitro studies have shown that concentrations up to 100 µM do not significantly affect cell viability in various cell lines, including HeLa and NIH 3T3 cells . This property makes NAPB a suitable candidate for use in live-cell imaging without adversely affecting cellular functions.

Case Study 1: Protein Labeling

In a study examining the use of NAPB as a fluorescent probe for protein labeling, researchers demonstrated that NAPB could successfully conjugate with lysine residues on proteins. The resulting labeled proteins exhibited enhanced fluorescence intensity, allowing for effective tracking in live-cell imaging experiments. This study highlighted the potential of NAPB in studying protein dynamics within living cells .

Case Study 2: Drug Delivery Systems

Another investigation explored the incorporation of NAPB into drug delivery systems using polymeric carriers. The study found that NAPB-modified nanoparticles could effectively encapsulate therapeutic agents while providing a fluorescent signal for tracking drug release in vitro. This dual functionality enhances the utility of NAPB in developing advanced drug delivery platforms .

Data Tables

Property Value
Molecular FormulaC23H21NO
Molecular Weight357.43 g/mol
Fluorescence Quantum YieldVaried (solvent-dependent)
Cytotoxicity (IC50)>100 µM (in vitro)

Properties

IUPAC Name

N-(4-pyren-1-ylbutyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-2-21(25)24-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBUWCCWJDDJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405020
Record name N-Acryloyl-1-pyrenebutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133399-57-2
Record name N-Acryloyl-1-pyrenebutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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